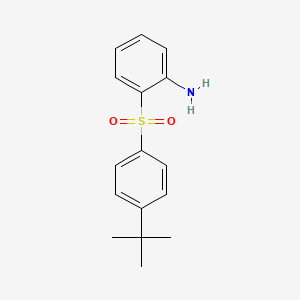![molecular formula C28H48N2O21 B12066011 N-[2-[2-acetamido-6-hydroxy-1-oxo-4,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12066011.png)
N-[2-[2-acetamido-6-hydroxy-1-oxo-4,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-[2-acetamido-6-hydroxy-1-oxo-4,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide” is a complex organic compound characterized by multiple hydroxyl groups, acetamido groups, and oxan rings. This compound is likely to exhibit significant biological activity due to its structural complexity and the presence of multiple functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule would typically involve multiple steps, including protection and deprotection of functional groups, selective oxidation and reduction reactions, and glycosylation reactions to introduce the oxan rings. The acetamido groups can be introduced through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would require optimization of each synthetic step to maximize yield and purity. This might involve the use of automated synthesizers and high-throughput screening of reaction conditions. Purification methods such as chromatography and crystallization would be essential to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The acetamido groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols.
Major Products
- Oxidation of hydroxyl groups can yield ketones or carboxylic acids.
- Reduction of oxo groups can yield alcohols.
- Substitution reactions can yield various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
This compound could have a wide range of applications in scientific research due to its structural complexity and functional groups:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of enzymes due to its multiple functional groups.
Medicine: As a potential drug candidate for various diseases.
Industry: As a precursor for the synthesis of polymers or other industrially relevant materials.
Mécanisme D'action
The mechanism of action of this compound would depend on its interaction with biological molecules. The multiple hydroxyl and acetamido groups suggest that it could form hydrogen bonds with proteins or nucleic acids, potentially altering their function. The oxan rings could also interact with carbohydrate-binding proteins, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar compounds include other polysaccharides and glycosylated molecules. Compared to these, “N-[2-[2-acetamido-6-hydroxy-1-oxo-4,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide” is unique due to its specific arrangement of functional groups and rings.
List of Similar Compounds
- Chitin
- Chitosan
- Hyaluronic acid
- Heparin
Propriétés
Formule moléculaire |
C28H48N2O21 |
|---|---|
Poids moléculaire |
748.7 g/mol |
Nom IUPAC |
N-[2-[2-acetamido-6-hydroxy-1-oxo-4,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C28H48N2O21/c1-8(36)29-10(3-31)24(50-26-15(30-9(2)37)19(41)16(38)11(4-32)46-26)25(51-28-23(45)21(43)18(40)13(6-34)48-28)14(7-35)49-27-22(44)20(42)17(39)12(5-33)47-27/h3,10-28,32-35,38-45H,4-7H2,1-2H3,(H,29,36)(H,30,37) |
Clé InChI |
KSEVLWYNDHVCJB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OC(C(C=O)NC(=O)C)C(C(CO)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]-](/img/structure/B12065938.png)

![7-chloro-3-(3-nitrophenyl)-4H-pyridazino[6,1-c][1,2,4]triazine](/img/structure/B12065958.png)






![(2S)-2-amino-3-[4-(benzyloxy)-3-methylphenyl]propanoic acid](/img/structure/B12065986.png)
![Benzyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B12065997.png)


